N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide
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Overview
Description
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to the pyrazole ring and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Bromobenzamide Formation: The final step involves the reaction of the benzylated pyrazole with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1H-pyrazol-3-yl)-4-chlorobenzamide: Similar structure with a chlorine atom instead of bromine.
N-(5-benzyl-1H-pyrazol-3-yl)-4-fluorobenzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
CAS No. |
714230-87-2 |
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Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(5-benzyl-1H-pyrazol-3-yl)-4-bromobenzamide |
InChI |
InChI=1S/C17H14BrN3O/c18-14-8-6-13(7-9-14)17(22)19-16-11-15(20-21-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,19,20,21,22) |
InChI Key |
CLDIWHFPPVPSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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